PACOCF3
Overview
Description
PACOCF3, also known as Palmityltrifluoromethylketone, is a selective inhibitor of phospholipase A2 (PLA2) with an IC50 of 3.8 μM . This compound is known for its ability to alter calcium signaling in renal tubular cells . It has a molecular formula of C17H31F3O and a molecular weight of 308.42 g/mol .
Mechanism of Action
Target of Action
1,1,1-Trifluoroheptadecan-2-one is a selective inhibitor of phospholipase A2 . Phospholipase A2 is an enzyme that plays a crucial role in the inflammatory response by selectively hydrolyzing arachidonyl phospholipids in the sn-2 position, releasing arachidonic acid .
Mode of Action
The compound interacts with phospholipase A2, inhibiting its activity. This interaction prevents the enzyme from hydrolyzing arachidonyl phospholipids, thereby reducing the production of arachidonic acid
Biochemical Pathways
By inhibiting phospholipase A2, 1,1,1-Trifluoroheptadecan-2-one affects the arachidonic acid pathway. Arachidonic acid is a precursor to various eicosanoids - bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, pain, and other physiological responses . Therefore, the inhibition of phospholipase A2 can potentially reduce these responses.
Result of Action
The primary result of 1,1,1-Trifluoroheptadecan-2-one’s action is the inhibition of phospholipase A2 activity, leading to a decrease in the production of arachidonic acid and its downstream eicosanoids . This can potentially reduce inflammation and pain, although the specific molecular and cellular effects depend on the context of use and require further investigation.
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoroheptadecan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of phospholipase A2 (PLA2). This enzyme is involved in the hydrolysis of phospholipids, releasing arachidonic acid, which is a precursor for various signaling molecules. The inhibition of PLA2 by 1,1,1-Trifluoroheptadecan-2-one can alter cellular signaling pathways and inflammatory responses . Additionally, this compound interacts with calcium signaling pathways, affecting intracellular calcium levels and signaling .
Cellular Effects
1,1,1-Trifluoroheptadecan-2-one has been shown to influence various cellular processes. It affects cell signaling pathways by altering calcium influx and release, which can impact cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, this compound can modulate gene expression and cellular metabolism by interacting with specific enzymes and signaling molecules . These effects can lead to changes in cell behavior and function, making 1,1,1-Trifluoroheptadecan-2-one a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of 1,1,1-Trifluoroheptadecan-2-one involves its interaction with phospholipase A2. By binding to the enzyme, it inhibits its activity, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby modulating inflammatory responses. Additionally, 1,1,1-Trifluoroheptadecan-2-one can affect calcium signaling by altering calcium influx and release, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoroheptadecan-2-one can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 1,1,1-Trifluoroheptadecan-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of phospholipase A2 and prolonged alterations in calcium signaling, which can affect cellular functions and responses .
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoroheptadecan-2-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phospholipase A2 without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in calcium signaling and cellular metabolism . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on phospholipase A2 . Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
1,1,1-Trifluoroheptadecan-2-one is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as phospholipase A2, influencing the hydrolysis of phospholipids and the release of arachidonic acid . This interaction can affect metabolic flux and the levels of various metabolites involved in signaling pathways . The compound’s role in these pathways highlights its potential as a modulator of lipid metabolism and cellular signaling.
Transport and Distribution
Within cells and tissues, 1,1,1-Trifluoroheptadecan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 1,1,1-Trifluoroheptadecan-2-one can affect its activity and function, as its presence in specific cellular regions may enhance or inhibit its interactions with target enzymes and signaling molecules .
Subcellular Localization
The subcellular localization of 1,1,1-Trifluoroheptadecan-2-one is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The localization of 1,1,1-Trifluoroheptadecan-2-one can impact its activity and function, as its interactions with target enzymes and signaling molecules may vary depending on its subcellular distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
PACOCF3 can be synthesized through the reaction of palmitic acid with trifluoroacetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0°C to 25°C . The product is then purified through recrystallization or chromatography to achieve a high purity level of ≥98% .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality . The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PACOCF3 primarily undergoes substitution reactions due to the presence of the trifluoromethyl group . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated derivatives of this compound .
Scientific Research Applications
PACOCF3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Arachidonyl trifluoromethyl ketone: Another phospholipase A2 inhibitor, but less potent than PACOCF3.
Bromoenol lactone: A selective inhibitor of calcium-independent phospholipase A2.
Methyl arachidonyl fluorophosphonate: An irreversible inhibitor of phospholipase A2.
Uniqueness
This compound is unique due to its high potency and selectivity for phospholipase A2. It is four times more potent than arachidonyl trifluoromethyl ketone and can inhibit both calcium-dependent and calcium-independent phospholipase A2 . This dual inhibition makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1,1,1-trifluoroheptadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYXYTYTLCTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274441 | |
Record name | PACOCF3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141022-99-3 | |
Record name | 1,1,1-Trifluoro-2-heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PACOCF3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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